Glycerophospho-N-Oleoyl Ethanolamine
CAS No.:
Cat. No.: VC0005499
Molecular Formula: C23H46NO7P
Molecular Weight: 479.6 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C23H46NO7P |
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Molecular Weight | 479.6 g/mol |
IUPAC Name | 2,3-dihydroxypropyl 2-[[(Z)-octadec-9-enoyl]amino]ethyl hydrogen phosphate |
Standard InChI | InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29)/b10-9- |
Standard InChI Key | VBNXVCGZJCGEKO-KTKRTIGZSA-N |
Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O |
SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O |
Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O |
Appearance | Assay:≥98%A crystalline solid |
Chemical Structure and Physicochemical Properties
Molecular Composition and Structural Features
GP-OEA is characterized by the chemical name mono(2,3-dihydroxypropyl)-mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester phosphoric acid and possesses the canonical SMILES notation:
Its molecular formula is , with a molecular weight of 479.6 g/mol . The compound features an oleoyl (C18:1) chain linked to an ethanolamine moiety via a glycerol-phosphate backbone, which facilitates its role as a membrane-associated precursor in lipid signaling pathways.
Table 1: Key Chemical and Physical Properties of GP-OEA
Property | Value/Description |
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CAS Number | 201738-24-1 |
Solubility | ≤20 mg/mL in ethanol, DMSO, dimethyl formamide |
Storage Conditions | -20°C |
Stability | Sensitive to hydrolysis and enzymatic cleavage |
Biosynthesis and Metabolic Pathways
Enzymatic Synthesis from N-Acyl Phosphatidylethanolamines (NAPEs)
GP-OEA is generated through the enzymatic processing of N-acyl phosphatidylethanolamines (NAPEs) by α/β-hydrolase 4 (ABDH4), which catalyzes the removal of O-acyl chains to produce glycerophospho-N-acyl ethanolamines (GpNAEs) . Subsequent hydrolysis by glycerophosphodiesterase GDE1 converts GP-OEA into its active metabolite, OEA . This two-step pathway is critical for maintaining endogenous levels of OEA, particularly in tissues such as the liver, kidney, and skeletal muscle .
Regulation by Phosphodiesterase Activity
The conversion of GP-OEA to OEA is tightly regulated by phosphodiesterase inhibitors. For instance, ethylenediaminetetraacetic acid (EDTA) blocks GDE1 activity, leading to the accumulation of GP-OEA and other GpNAEs in brain tissue . This regulatory mechanism underscores the dynamic balance between precursor and bioactive lipid levels in vivo.
Pharmacological Role in Energy Homeostasis
PPAR-α Activation and Lipid Metabolism
OEA, the downstream metabolite of GP-OEA, acts as a high-affinity agonist for PPAR-α, a nuclear receptor that governs fatty acid oxidation and energy expenditure. In rodent models, subchronic administration of OEA (5 mg/kg, intraperitoneal) upregulates PPAR-α target genes, including those involved in mitochondrial β-oxidation and lipid catabolism . This activation reduces food intake and body weight gain, as demonstrated in Zucker rats—a model of genetic obesity .
Satiety Signaling and Peripheral Lipid Utilization
Acute oral or intraperitoneal administration of OEA induces satiety in rodents by enhancing the peripheral utilization of lipid substrates. This effect is mediated through PPAR-α-dependent pathways in the liver and small intestine, where OEA promotes the synthesis of ketone bodies and suppresses lipogenesis .
Research Findings and Experimental Data
In Vitro and In Vivo Studies
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PPAR-α Transactivation Assays: OEA activates PPAR-α with an EC of 120 nM, confirming its potency as an endogenous ligand .
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Metabolic Phenotyping: Zucker rats treated with OEA for two weeks exhibited a 15–20% reduction in body weight gain compared to controls, alongside improved insulin sensitivity .
Table 2: Key Pharmacological Effects of OEA Derived from GP-OEA
Parameter | Effect | Model System |
---|---|---|
Food Intake | ↓ 30–40% over 24 hours | Zucker rats |
PPAR-α Target Gene Expression | ↑ 2–3 fold (e.g., ACOX1, CPT1A) | Hepatocyte cultures |
Lipid Oxidation Rates | ↑ 50% in skeletal muscle | C57BL/6 mice |
Challenges and Future Directions
While GP-OEA’s biochemical pathways and metabolic effects are well-characterized, several questions remain:
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Tissue-Specific Biosynthesis: How do ABDH4 and GDE1 activities vary across tissues, and what regulatory mechanisms control GP-OEA flux?
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Therapeutic Delivery: Can nanoparticle-based delivery systems improve GP-OEA’s stability and target specificity?
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Clinical Translation: What are the long-term safety profiles of OEA elevation in humans, and how do interspecies differences impact drug development?
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